3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of bromine and iodine atoms on a pyrazolo[3,4-b]pyridine ring structure
Mechanism of Action
Target of Action
The primary target of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes, namely TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Once activated, the intramembrane kinase domain of TRKs is phosphorylated . This compound inhibits this phosphorylation, thereby preventing the activation of TRKs .
Biochemical Pathways
The inhibition of TRKs by this compound affects the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03, a derivative of this compound, has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . .
Result of Action
The inhibition of TRKs by this compound can lead to the prevention of cell proliferation and differentiation . This can result in the prevention of cancers caused by the continuous activation and overexpression of TRKs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrazolo[3,4-b]pyridine derivatives. The reaction conditions often require the use of halogenating agents such as bromine (Br2) and iodine (I2) under controlled temperatures and in the presence of a suitable solvent.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium bromide (KBr).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where the halogen atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex organic molecules. Its halogenated structure makes it a versatile intermediate in various organic reactions.
Biology: In biological research, this compound has been studied for its potential as a pharmacological agent. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic drugs.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Comparison with Similar Compounds
5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine stands out due to its specific halogenation pattern and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-iodo-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEANEIUBTNNXMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264182 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-61-1 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3-bromo-5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601264182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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